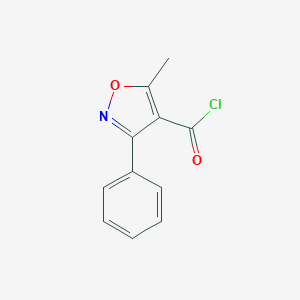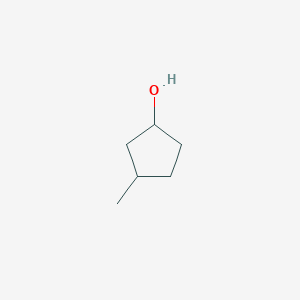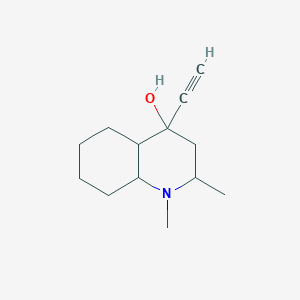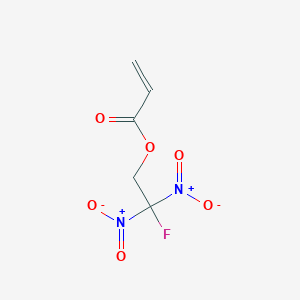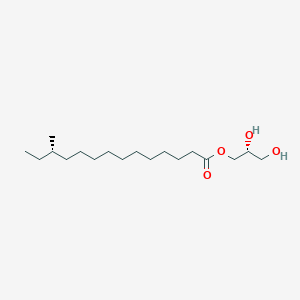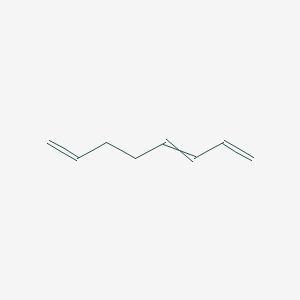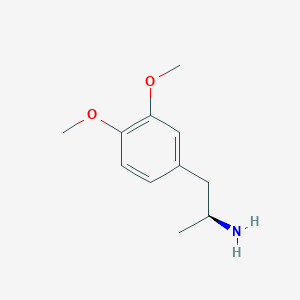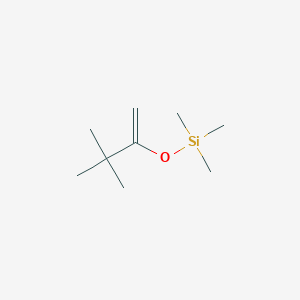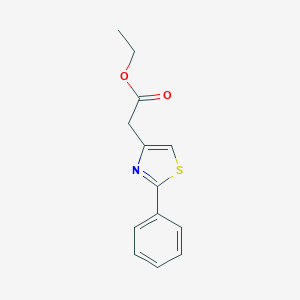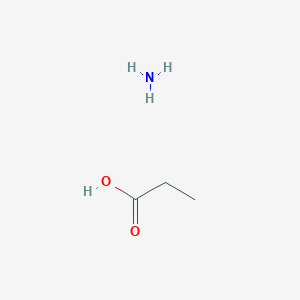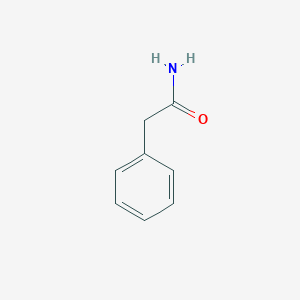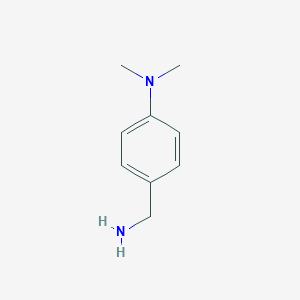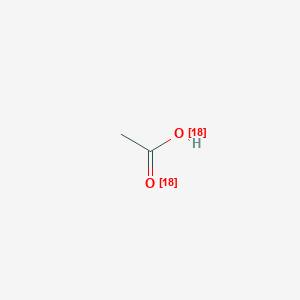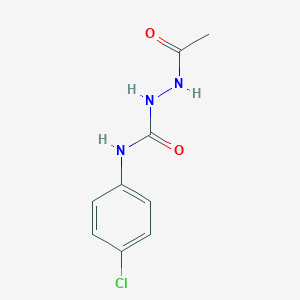
1-Acetyl-4-(4-chlorophenyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(4-chlorophenyl)semicarbazide, also known as Semicarbazide hydrochloride, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely studied for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Acetyl-4-(4-chlorophenyl)semicarbazide has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart. Additionally, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetyl-4-(4-chlorophenyl)semicarbazide in lab experiments is its wide range of potential therapeutic applications. Additionally, it has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Acetyl-4-(4-chlorophenyl)semicarbazide. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 1-Acetyl-4-(4-chlorophenyl)semicarbazide is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of acetic anhydride and semicarbazide hydrochloride in the presence of a catalyst. The resulting product is then reacted with 4-chlorobenzaldehyde to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(4-chlorophenyl)semicarbazide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
17075-31-9 |
|---|---|
Produktname |
1-Acetyl-4-(4-chlorophenyl)semicarbazide |
Molekularformel |
C9H10ClN3O2 |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
1-acetamido-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI-Schlüssel |
UBENNUHYTNPAOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



